molecular formula C9H11BrO3 B3060826 [5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol CAS No. 89479-09-4

[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol

Cat. No.: B3060826
CAS No.: 89479-09-4
M. Wt: 247.09 g/mol
InChI Key: LNRIBAMFJNURQO-UHFFFAOYSA-N
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Description

[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol is an organic compound that features a bromine atom, a hydroxymethyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol typically involves the bromination of a suitable precursor, followed by the introduction of hydroxymethyl and methoxy groups. One common method involves the bromination of 3-(hydroxymethyl)-2-methoxyphenol using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction conditions to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: 5-Bromo-3-(carboxymethyl)-2-methoxyphenyl]methanol.

    Reduction: 3-(Hydroxymethyl)-2-methoxyphenyl]methanol.

    Substitution: 5-Methoxy-3-(hydroxymethyl)-2-methoxyphenyl]methanol.

Scientific Research Applications

[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions with the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    [5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol: Features a bromine atom, hydroxymethyl group, and methoxy group.

    [5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]propane: Similar structure but with a propane group instead of methanol.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-13-9-6(4-11)2-8(10)3-7(9)5-12/h2-3,11-12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRIBAMFJNURQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1CO)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555289
Record name (5-Bromo-2-methoxy-1,3-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89479-09-4
Record name (5-Bromo-2-methoxy-1,3-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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